molecular formula C18H23N3O3S B2824923 N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(2-methoxyphenoxy)acetamide CAS No. 893927-88-3

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2824923
CAS No.: 893927-88-3
M. Wt: 361.46
InChI Key: DCHTVDVACWPINU-UHFFFAOYSA-N
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Description

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(2-methoxyphenoxy)acetamide is a heterocyclic acetamide derivative featuring a thieno[3,4-c]pyrazole core substituted with a tert-butyl group and a 2-methoxyphenoxyacetamide side chain. This compound’s structural complexity arises from the fused thiophene-pyrazole system, which confers unique electronic and steric properties. The tert-butyl group enhances lipophilicity and metabolic stability, while the 2-methoxyphenoxy moiety may influence hydrogen-bonding interactions and solubility .

Properties

IUPAC Name

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-18(2,3)21-17(12-10-25-11-13(12)20-21)19-16(22)9-24-15-8-6-5-7-14(15)23-4/h5-8H,9-11H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHTVDVACWPINU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)COC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(2-methoxyphenoxy)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thienopyrazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tert-butyl group: This step may involve alkylation reactions using tert-butyl halides.

    Attachment of the methoxyphenoxy group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides and nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: As a lead compound for drug development targeting specific enzymes or receptors.

    Industry: As a component in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(2-methoxyphenoxy)acetamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. Detailed studies, such as molecular docking and biochemical assays, are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Structural Analogues in the Thiadiazole Series

Several acetamide derivatives with 1,3,4-thiadiazole cores have been synthesized and characterized (e.g., compounds 5k , 5l , 5m , and 5o in and ). Key differences include:

  • Core Heterocycle: The target compound’s thieno[3,4-c]pyrazole system differs from the 1,3,4-thiadiazole ring in analogs like 5o (N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide).
  • Substituent Effects : The tert-butyl group in the target compound increases steric bulk compared to methylthio or benzylthio substituents in thiadiazole derivatives. This likely reduces solubility in polar solvents but improves membrane permeability .
  • Physical Properties : Thiadiazole analogs (e.g., 5k , 5l ) exhibit melting points in the 135–140°C range, similar to the target compound’s expected range, though exact data are unavailable .
Table 1: Selected Thiadiazole-Based Acetamides vs. Target Compound
Compound ID Core Structure Substituent (R) Melting Point (°C) Notable Features
5k () 1,3,4-Thiadiazole Methylthio 135–136 Moderate yield (72%)
5o () 1,3,4-Thiadiazole 4-Chlorobenzylthio 136–138 High-resolution NMR data
Target Compound Thieno[3,4-c]pyrazole tert-Butyl N/A Enhanced lipophilicity

Coumarin and Benzothiazole Derivatives

  • Coumarin Acetamides (): Compounds like N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide incorporate coumarin moieties, which confer antioxidant activity superior to ascorbic acid. The target compound lacks the α,β-unsaturated lactone ring of coumarins, suggesting divergent biological targets .
  • Benzothiazole Acetamides (): Derivatives such as N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio]acetamides feature methylenedioxy groups, which enhance electron density.

Thieno[3,4-c]pyrrole and Related Systems

  • Thieno[3,4-c]pyrrole Derivatives (): Patent EP 4 374 877 A2 describes compounds with thieno[3,4-c]pyrrole cores. The target compound’s pyrazole ring replaces the pyrrole, increasing nitrogen content and basicity. This modification may affect hydrogen-bonding interactions and solubility .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this compound, and which reaction conditions are critical for optimizing yield and purity?

  • The synthesis typically involves multi-step routes, starting with cyclization of the thieno[3,4-c]pyrazole core followed by functionalization. Key steps include:

  • Use of palladium acetate as a catalyst and xylene as a solvent for cyclization .
  • Controlled temperature (e.g., 80–120°C) and reaction time (12–24 hours) to minimize by-products .
  • Final purification via column chromatography or recrystallization.
    • Analytical validation requires NMR (for structural confirmation) and mass spectrometry (for molecular weight verification) .

Q. Which analytical techniques are most effective for characterizing this compound, and how should data interpretation challenges be addressed?

  • 1H/13C NMR : Resolves aromatic protons and confirms substituent positions. For example, the tert-butyl group appears as a singlet at ~1.4 ppm .
  • High-resolution MS : Validates molecular formula accuracy.
  • Challenges like signal overlap in NMR can be mitigated using 2D techniques (e.g., COSY, HSQC) .

Q. What preliminary biological activities are associated with this compound’s structural class?

  • Thieno[3,4-c]pyrazoles are explored for anti-inflammatory and anticancer activities, often via kinase inhibition or apoptosis induction .
  • The methoxyphenoxy group enhances lipophilicity, potentially improving membrane permeability .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl group influence stability and reactivity compared to other alkyl substituents?

  • The tert-butyl group provides steric hindrance, reducing oxidation susceptibility compared to linear alkyl chains (e.g., ethyl or propyl).
  • Stability studies under acidic/alkaline conditions show <5% degradation over 72 hours, attributed to the bulky tert-butyl group .
  • Comparative data with analogs (e.g., ethoxy-substituted derivatives) suggest slower metabolic clearance in vitro .

Q. What strategies resolve contradictions in biological activity data between this compound and its structural analogs?

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replacing methoxy with chloro) and test in standardized assays (e.g., IC50 measurements against cancer cell lines) .
  • Computational docking : Predict binding modes to targets like COX-2 or PI3Kγ to explain potency differences .
  • Example: A 4-chlorophenoxy analog showed 10-fold higher cytotoxicity in MCF-7 cells, linked to improved target affinity .

Q. How can side reactions during synthesis be minimized, particularly during thieno[3,4-c]pyrazole core formation?

  • By-product analysis : Common impurities include incomplete cyclization products (detected via TLC).
  • Optimized conditions : Use microwave-assisted synthesis to reduce reaction time from 24 hours to 2 hours, improving yield from 60% to 85% .
  • Additive use : Catalytic amounts of DMAP (4-dimethylaminopyridine) suppress ester hydrolysis during acetamide coupling .

Q. What computational methods predict the binding affinity of this compound with potential biological targets?

  • Molecular dynamics simulations : Assess stability of ligand-target complexes (e.g., with PARP-1) over 100-ns trajectories .
  • Free energy perturbation (FEP) : Quantifies energy changes from substituent modifications (e.g., tert-butyl vs. benzyl groups) .
  • ADMET prediction : Tools like SwissADME estimate bioavailability and toxicity risks, guiding lead optimization .

Methodological Recommendations

  • Synthetic Optimization : Prioritize microwave-assisted synthesis for time-sensitive steps .
  • Biological Assays : Use orthogonal assays (e.g., SPR for binding affinity, cell viability for cytotoxicity) to validate activity .
  • Data Reconciliation : Cross-validate NMR assignments with computational predictions (e.g., ACD/Labs NMR simulator) .

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